

Hydroxy-PEG5-t-butyl ester molecular weight and formula

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Compound of Interest

Compound Name: Hydroxy-PEG5-t-butyl ester

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In-Depth Technical Guide: Hydroxy-PEG5-t-butyl ester

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **Hydroxy-PEG5-t-butyl ester**, a heterobifunctional PEGylated crosslinker crucial for advancements in bioconjugation and drug delivery systems. Its unique structure, featuring a terminal hydroxyl group and a protected carboxylic acid, allows for controlled, sequential conjugation strategies.

Core Compound Data

Hydroxy-PEG5-t-butyl ester is a versatile tool in medicinal chemistry and chemical biology. The hydrophilic polyethylene glycol (PEG) linker enhances solubility and biocompatibility in biological applications.[1] All quantitative data for this compound is summarized below.



Property	Value
Molecular Weight	366.45 g/mol [2]
Chemical Formula	C ₁₇ H ₃₄ O ₈ [2]
CAS Number	850090-09-4
Synonyms	tert-Butyl 1-hydroxy-3,6,9,12,15- pentaoxaoctadecan-18-oate, HO-PEG5-CO- OtBu
Form	Liquid
Density	1.071 g/mL
Refractive Index	n/D 1.448
Purity	≥95%
Storage Temperature	-20°C

Key Applications and Experimental Protocols

Hydroxy-PEG5-t-butyl ester is instrumental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The hydroxyl group offers a site for initial functionalization, while the t-butyl ester acts as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to enable subsequent conjugation steps.[1]

Experimental Protocol 1: Deprotection of the t-butyl Ester

A common and critical step when using this linker is the removal of the t-butyl protecting group to expose the carboxylic acid for further conjugation.

Objective: To deprotect the t-butyl ester of **Hydroxy-PEG5-t-butyl ester** to yield the free carboxylic acid.

Materials:



- Hydroxy-PEG5-t-butyl ester
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Deionized water
- Saturated sodium chloride (NaCl) aqueous solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Prepare a solution of the Hydroxy-PEG5-t-butyl ester Ugi product in a 1:1 mixture of dichloromethane and trifluoroacetic acid (DCM/TFA).[3]
- Stir the solution at room temperature for approximately 5 hours.[3] Monitor the reaction progress using an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).[3]
- Dissolve the resulting residue in dichloromethane.[3]
- Wash the organic phase twice with deionized water and once with a saturated NaCl solution.
- Dry the organic phase over anhydrous Na₂SO₄, filter the solution, and concentrate it to yield the final product with a free carboxylic acid.[3] This product is often used in the next reaction step without further purification.[3]

Experimental Protocol 2: General Protein PEGylation via Microreactor

PEGylation is a primary application for this linker, aimed at improving the pharmacokinetic properties of therapeutic proteins. This protocol describes a general method using a continuous



flow microreactor.

Objective: To covalently attach a PEG linker to a protein (e.g., Lysozyme) to enhance its therapeutic properties.

Materials:

- Target protein (e.g., Lysozyme) at 10 mg/mL
- Functionalized Hydroxy-PEG5-t-butyl ester (activated for reaction with protein functional groups)
- 100 mM sodium phosphate buffer (pH 8.0)
- Quencher solution
- Continuous flow microreactor system (e.g., 200 µl volume)

Procedure:

- Prepare all solutions (protein, activated PEG linker, and quencher) in 100 mM sodium phosphate buffer at pH 8.0.[4]
- Set up the microreactor system. The reaction is initiated by mixing the protein solution and the activated PEG linker solution at defined molar ratios (e.g., 1:1 or 4:1 PEG:protein).[4]
- Pump the reagent solutions into the microreactor at flow rates calculated to achieve the desired residence time (e.g., 1 to 15 minutes).[4]
- The PEGylation reaction occurs as the mixture flows through the microreactor.[4]
- The product stream exiting the reactor can be collected for analysis. A quencher solution can be introduced to stop the reaction if necessary.
- Analyze the reaction products using methods such as SDS-PAGE to determine the extent of PEGylation and identify mono-, di-, or poly-PEGylated species.[4]

Visualization of Bioconjugation Workflow



The following diagram illustrates a generalized workflow for using a heterobifunctional linker like **Hydroxy-PEG5-t-butyl ester** in the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a heterobifunctional PEG linker.

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